molecular formula C25H22N6O3 B2476562 7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 539797-74-5

7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2476562
CAS No.: 539797-74-5
M. Wt: 454.49
InChI Key: VYCFDYQPOBFNRD-UHFFFAOYSA-N
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Description

The compound 7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes:

  • A 4-methoxyphenyl substituent at position 2, enhancing lipophilicity and π-stacking capabilities.
  • A methyl group at position 5, which may influence steric effects.
  • A pyridin-3-yl carboxamide moiety at position 6, introducing a basic nitrogen atom for solubility modulation or receptor binding .

Structural confirmation typically employs NMR and mass spectrometry .

Properties

IUPAC Name

7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-6-4-12-26-14-18)22(17-5-3-7-19(32)13-17)31-25(27-15)29-23(30-31)16-8-10-20(34-2)11-9-16/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCFDYQPOBFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)O)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.

    Functional Group Introduction:

    Final Coupling: The final step involves coupling the triazolopyrimidine core with the desired aromatic and heterocyclic rings under specific reaction conditions, such as using coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triazolopyrimidine core may yield an amine.

Scientific Research Applications

7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Synthesis Pathway References
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 7-(3-OH-Ph), 2-(4-MeO-Ph), 5-Me, N-(Pyridin-3-yl) carboxamide Inferred antimicrobial (see below) Likely DMF-mediated condensation
Compound 15 () [1,2,4]Triazolo[1,5-a]pyrimidine 6-(4-OH-Ph), 4-(4-MeO-Ph), 2-{[7-oxo-5-Ph-triazolo]benzylamino}, pyridine-3-CN Antimicrobial activity tested Reaction of intermediates in DMF
Compound 6 () Pyrrolo-thiazolo-pyrimidine 5-(4-MeO-Ph), 3,8-diphenyl, triazolo-thiadiazinone Not explicitly reported Heating with monochloroacetic acid
2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile () Pyrimidine 3-OH-Ph, 4-methyl-thiazole, cyano group Not explicitly reported Condensation with guanidine derivatives

Key Observations :

Substituent Positioning: The 3-hydroxyphenyl group in the target compound contrasts with the 4-hydroxyphenyl in compound 15 (). This positional difference may alter hydrogen-bonding interactions and solubility .

Biological Activity: Compound 15 () and related derivatives () exhibit antimicrobial properties, suggesting the target compound may share similar applications.

Synthetic Complexity :

  • The target compound’s synthesis likely follows routes similar to , requiring precise control of substituent introduction to avoid byproducts (e.g., isomerization or incomplete functionalization) .

Chirality and Enantiomeric Considerations

If the target compound contains stereocenters (e.g., at the 3-hydroxyphenyl or carboxamide positions), enantiomer-specific studies would be critical for efficacy and safety .

Environmental and Stability Considerations

  • The 3-hydroxyphenyl group in the target compound may increase UV sensitivity compared to methoxy-substituted analogues .
  • Structural features like the pyridinyl group may influence biodegradability or adsorption in treatment plants .

Biological Activity

7-(3-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound featuring a fused triazole-pyrimidine structure. This compound is notable for its diverse functional groups, which include hydroxyl, methoxy, and pyridine moieties. These structural features enhance its potential biological activity and versatility in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N6O3C_{25}H_{22}N_{6}O_{3} with a molecular weight of 454.49 g/mol. Its unique combination of functional groups is expected to influence its solubility and bioavailability, thereby affecting its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may bind to the active site of an enzyme, inhibiting its activity or modulating signaling pathways through receptor interaction.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds with modifications at the 7-position demonstrated IC50 values in the nanomolar range against these cell lines .
  • Inhibition of Tubulin Polymerization : Certain derivatives have been identified as potent inhibitors of tubulin polymerization. They exhibit more potent activity than standard chemotherapeutic agents like combretastatin A-4 (CA-4), indicating their potential as antitumor agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the triazolo-pyrimidine scaffold significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
7-(4-HYDROXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINEHydroxyl group at position 7Anticancer activity
5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINELacks phenolic substituentsModerate enzyme inhibition
7-(3-METHOXYPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINEMethoxy group at position 7Antimicrobial properties

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in vivo. For instance:

  • Zebrafish Model : Compound derivatives were tested in zebrafish embryos where they exhibited significant growth inhibition in HeLa cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Cell Line Studies : In vitro studies on various cancer cell lines indicated that modifications at the 2-, 5-, and 6-positions of the triazolopyrimidine ring led to varying degrees of activity against microtubules and subsequent effects on cell viability and proliferation .

Q & A

Q. Key Variables Table :

ParameterImpact on Yield
Catalyst (APTS)Increases cyclization efficiency (~20% yield improvement)
Solvent (DMF vs. EtOH)DMF enhances solubility of intermediates, reducing side products
Temperature>100°C required for triazole-pyrimidine ring fusion

Basic: How is the molecular structure characterized, and what techniques validate regioselectivity?

Answer:
Structural confirmation requires:

  • XRD crystallography : Resolves fused triazolo-pyrimidine core and substituent orientations (e.g., para-hydroxyphenyl vs. pyridinyl groups) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl protons at δ 2.1–2.3 ppm; pyridine protons at δ 8.1–8.5 ppm .
    • ¹³C NMR : Carbonyl carbons at δ 165–170 ppm .
  • IR spectroscopy : Confirms amide C=O stretch at ~1680 cm⁻¹ .

Advanced: How can contradictory antiproliferative activity data across cancer cell lines be resolved?

Answer: Contradictions often arise from:

  • Cell line specificity : Activity may depend on kinase expression profiles (e.g., EGFR vs. VEGFR2 inhibition) .
  • Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-dependent clearance rates, impacting IC₅₀ values .

Q. Methodological Recommendations :

  • Use isogenic cell lines to isolate genetic variables.
  • Standardize assays with LC-MS quantification to account for metabolite interference .

Advanced: What computational strategies optimize reaction pathways and predict biological targets?

Answer:

  • Reaction Design : ICReDD’s quantum chemical calculations predict transition states, reducing trial-and-error synthesis. For example, DFT simulations guide solvent selection (e.g., ethanol vs. DMF) by comparing activation energies .
  • Target Prediction : Molecular docking (AutoDock Vina) identifies kinase targets (e.g., CDK2 binding affinity: ΔG = -9.2 kcal/mol) .
  • ADMET Profiling : SwissADME predicts logP = 2.8 (optimal for blood-brain barrier penetration) and PAINS alerts (e.g., thiol reactivity) .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact solubility and bioactivity?

Answer:

  • Solubility :
    • 3-Hydroxyphenyl : Enhances aqueous solubility (LogS = -3.2) via H-bonding vs. 4-methoxyphenyl (LogS = -4.1) .
    • Pyridinyl group : Improves membrane permeability (cLogP = 2.5) .
  • Bioactivity :
    • Methoxy groups : Increase metabolic stability (t₁/₂ = 4.2 hours in human microsomes) but reduce kinase binding affinity (IC₅₀ = 1.8 μM vs. 0.9 μM for hydroxy derivatives) .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentSolubility (LogS)Kinase IC₅₀ (μM)Metabolic t₁/₂ (h)
3-Hydroxyphenyl-3.20.92.5
4-Methoxyphenyl-4.11.84.2

Advanced: What experimental and computational methods reconcile discrepancies in crystallographic vs. solution-phase conformations?

Answer:

  • XRD vs. NMR : XRD shows planar triazolo-pyrimidine cores, while NMR (NOESY) reveals rotational flexibility of the pyridinyl group in solution .
  • MD Simulations : 100-ns trajectories validate that the amide linkage adopts a bent conformation in aqueous environments, affecting target binding .

Advanced: How can researchers design derivatives to mitigate off-target effects while retaining potency?

Answer:

  • Selectivity Screening : Profile derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., GSK3β inhibition at 10 μM) .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetylated hydroxy groups) to reduce hepatic toxicity while maintaining parent compound efficacy .

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